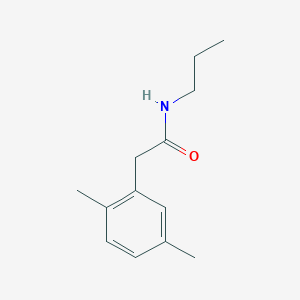

2-(2,5-dimethylphenyl)-N-propylacetamide

Description

2-(2,5-Dimethylphenyl)-N-propylacetamide is an acetamide derivative featuring a 2,5-dimethylphenyl group attached to the acetamide backbone and an N-propyl substituent. The compound’s activity is likely influenced by the electronic and steric effects of its substituents, as well as its lipophilicity.

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-7-14-13(15)9-12-8-10(2)5-6-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELCKTOSNOFHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Findings:

Substituent Position : The position of methyl groups on the phenyl ring significantly impacts PET inhibition. For example:

Electron Effects : Electron-withdrawing groups (e.g., fluorine in N-(2,5-difluorophenyl) analogs) enhance PET inhibition due to increased electrophilicity, whereas electron-donating methyl groups rely on optimal positioning for activity .

Comparative Table: PET-Inhibiting Analogs

| Compound Name | Phenyl Substituents | N-Substituent | IC50 (PET Inhibition) | Core Structure |

|---|---|---|---|---|

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-dimethyl | - | ~10 µM | Hydroxynaphthalene |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethyl | - | ~10 µM | Hydroxynaphthalene |

| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-difluoro | - | ~10 µM | Hydroxynaphthalene |

| 2-(2,5-Dimethylphenyl)-N-propylacetamide | 2,5-dimethyl | Propyl | Not reported | Acetamide |

Key Differences :

- The acetamide backbone in 2-(2,5-dimethylphenyl)-N-propylacetamide lacks the hydroxynaphthalene moiety present in ’s compounds, which may reduce PET inhibition efficacy due to weaker binding to photosystem II.

- The N-propyl group introduces moderate lipophilicity, contrasting with the polar hydroxynaphthalene core in analogs from .

Comparison with Chloroacetamide Herbicides

Chloroacetamides like alachlor and pretilachlor () share structural similarities with 2-(2,5-dimethylphenyl)-N-propylacetamide but differ in substituent patterns:

Key Features:

- Alachlor : Contains a 2,6-diethylphenyl group and N-methoxymethyl substituent. The ethoxy group enhances solubility, while the chloro atom increases electrophilicity, improving herbicidal activity .

- Pretilachlor : Features a 2,6-diethylphenyl group and N-propoxyethyl chain, balancing lipophilicity and water solubility for soil mobility.

Comparative Table: Chloroacetamide Derivatives

| Compound Name | Phenyl Substituents | N-Substituent | Key Functional Groups | Use Case |

|---|---|---|---|---|

| Alachlor | 2,6-diethyl | Methoxymethyl | Chloro, Methoxy | Pre-emergent herbicide |

| Pretilachlor | 2,6-diethyl | Propoxyethyl | Chloro, Propoxy | Rice field herbicide |

| 2-(2,5-Dimethylphenyl)-N-propylacetamide | 2,5-dimethyl | Propyl | Methyl, Acetamide | Not reported |

Key Differences :

- The absence of a chloro group in 2-(2,5-dimethylphenyl)-N-propylacetamide may limit its herbicidal potency compared to chloroacetamides.

- The 2,5-dimethylphenyl group provides steric bulk but lacks the electron-withdrawing effects seen in chloro-substituted analogs.

Physicochemical Properties

- Melting Point : Analogous compounds like 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid () exhibit a melting point of 115–118°C, suggesting that 2-(2,5-dimethylphenyl)-N-propylacetamide may have similar thermal stability .

- Lipophilicity : The N-propyl group likely increases logP compared to N-methoxymethyl (alachlor) or hydroxynaphthalene derivatives, impacting bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.